An In-depth Technical Guide to 8-Acetyl-8-azabicyclo[3.2.1]octane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 8-Acetyl-8-azabicyclo[3.2.1]octane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Acetyl-8-azabicyclo[3.2.1]octane, a derivative of the tropane alkaloid core structure, represents a key building block in medicinal chemistry. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure, forming the foundation for a wide range of biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and synthetic methodologies for 8-Acetyl-8-azabicyclo[3.2.1]octane. By synthesizing established knowledge with practical insights, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane ring system is the central structural motif in tropane alkaloids, a class of natural products with a long history of medicinal use and profound physiological effects.[1][4] Notable members of this family include atropine and scopolamine, which are known for their anticholinergic properties, and cocaine, a potent central nervous system stimulant.[4][5] The rigid, bicyclic nature of this scaffold imparts a well-defined three-dimensional geometry, making it an ideal template for the precise positioning of functional groups to interact with biological targets.[6]
The N-acetylation of the parent 8-azabicyclo[3.2.1]octane (nortropane) to yield 8-Acetyl-8-azabicyclo[3.2.1]octane serves multiple purposes in synthetic and medicinal chemistry. The acetyl group can act as a protecting group for the secondary amine, modulating its reactivity in subsequent chemical transformations.[7] Furthermore, the introduction of an N-acyl group can significantly alter the pharmacological properties of the parent molecule, influencing its binding affinity for various receptors and transporters.[8] This guide will delve into the specifics of 8-Acetyl-8-azabicyclo[3.2.1]octane, providing a detailed examination of its chemical and physical characteristics.
Chemical Structure and Nomenclature
8-Acetyl-8-azabicyclo[3.2.1]octane is a bicyclic organic compound. Its structure consists of a seven-membered ring bridged by a nitrogen atom, forming a five-membered and a six-membered ring. The acetyl group is attached to the nitrogen atom at position 8.
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IUPAC Name: 1-(8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
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CAS Number: 769-04-0[9]
-
Molecular Formula: C₉H₁₅NO[9]
-
Molecular Weight: 153.22 g/mol [9]
The stereochemistry of the 8-azabicyclo[3.2.1]octane core is a critical aspect influencing its biological activity. The bridgehead protons and the substituents on the carbon skeleton can exist in different spatial arrangements, leading to various stereoisomers.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of 8-Acetyl-8-azabicyclo[3.2.1]octane is essential for its handling, characterization, and application in research.
Physicochemical Data
| Property | Value (for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one) | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [10] |
| Molecular Weight | 167.20 g/mol | [10] |
| XLogP3 | -0.2 | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
| Rotatable Bond Count | 1 | [10] |
The acetylation of a secondary amine generally leads to a decrease in basicity and an increase in polarity, which can affect solubility. The effect of acetylation on the physicochemical properties of chickpea starch, for instance, resulted in higher solubility and swelling power.[11]
Spectroscopic Data
Detailed spectroscopic data for 8-Acetyl-8-azabicyclo[3.2.1]octane is crucial for its unambiguous identification and characterization. While a specific spectrum for this compound is not widely published, the expected characteristic signals based on its structure are outlined below. For comparison, spectroscopic data for related tropane derivatives are often characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around δ 2.0-2.2 ppm) and the protons of the bicyclic system. The bridgehead protons and the protons adjacent to the nitrogen will exhibit complex splitting patterns.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon of the acetyl group (typically in the range of δ 168-172 ppm) and the methyl carbon of the acetyl group (around δ 20-25 ppm), in addition to the signals for the carbons of the bicyclic core.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.
Synthesis of 8-Acetyl-8-azabicyclo[3.2.1]octane
The synthesis of 8-Acetyl-8-azabicyclo[3.2.1]octane is typically achieved through the N-acetylation of the parent secondary amine, 8-azabicyclo[3.2.1]octane (nortropane). This transformation is a standard and widely used reaction in organic synthesis.[14]
General Synthetic Strategy
The most common method for the N-acetylation of secondary amines involves the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The base serves to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the acetylating agent.
Detailed Experimental Protocol
The following is a representative experimental protocol for the N-acetylation of a secondary amine, which can be adapted for the synthesis of 8-Acetyl-8-azabicyclo[3.2.1]octane. This protocol is based on general procedures for N-acylation.[15]
Materials:
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8-Azabicyclo[3.2.1]octane (Nortropane)
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Acetic Anhydride
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Triethylamine or Pyridine (as base)
-
Dichloromethane (or other suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-azabicyclo[3.2.1]octane (1.0 equivalent) in dichloromethane.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 8-Acetyl-8-azabicyclo[3.2.1]octane.
Causality behind Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture, especially when using acetyl chloride.
-
Base: Triethylamine or pyridine is used to scavenge the acetic acid byproduct, driving the reaction to completion.
-
Solvent: Dichloromethane is a good aprotic solvent that dissolves the reactants and is relatively unreactive.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
-
Chromatography: Silica gel chromatography is a standard technique for purifying organic compounds based on their polarity.
Reactivity and Stability
The reactivity of 8-Acetyl-8-azabicyclo[3.2.1]octane is primarily governed by the amide functional group. Amides are generally stable functional groups but can undergo hydrolysis under acidic or basic conditions to regenerate the parent amine (nortropane) and acetic acid.
The bicyclic ring system is relatively stable, but the presence of functional groups on the carbon skeleton can introduce specific reactivity. For instance, the ketone in 8-acetyl-8-azabicyclo[3.2.1]octan-3-one allows for nucleophilic addition reactions at the carbonyl carbon.[8]
The stability of N-acetylated compounds can be influenced by various factors. For example, the stability of parenteral N-acetylcysteine is a concern due to dimerization, which can be inhibited by certain additives.[16] While such dimerization is not expected for 8-Acetyl-8-azabicyclo[3.2.1]octane, it highlights the importance of considering the stability of N-acetylated compounds in different environments.
Applications in Research and Drug Development
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in the development of a wide range of therapeutic agents.[6][17] Derivatives of this scaffold have been investigated for their activity as:
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Monoamine Reuptake Inhibitors: Targeting the dopamine, serotonin, and norepinephrine transporters, with applications in the treatment of depression and other neurological disorders.[18][19]
-
Muscarinic and Nicotinic Acetylcholine Receptor Ligands: Modulating cholinergic neurotransmission, with potential applications in treating cognitive disorders and pain.[20]
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Opioid Receptor Antagonists: For the treatment of conditions such as opioid-induced bowel dysfunction.[7]
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NK1 Receptor Antagonists: Investigated for their potential as antiemetic and antidepressant agents.[6]
While specific applications of 8-Acetyl-8-azabicyclo[3.2.1]octane itself are not extensively documented in publicly available literature, it serves as a crucial intermediate and a reference compound in the synthesis and structure-activity relationship (SAR) studies of more complex derivatives. The N-acetyl group allows for a systematic investigation of the role of the nitrogen substituent's size and electronic properties on biological activity.
Conclusion
8-Acetyl-8-azabicyclo[3.2.1]octane is a fundamentally important molecule within the realm of medicinal chemistry. Its synthesis from the readily available nortropane is straightforward, and its chemical properties are well-defined by the presence of the stable amide functional group on the rigid bicyclic scaffold. While it may not be an end-product therapeutic itself, its role as a key synthetic intermediate and a tool for probing structure-activity relationships is invaluable. A thorough understanding of its structure, properties, and synthesis, as detailed in this guide, is crucial for any researcher or drug development professional working with the versatile and pharmacologically significant 8-azabicyclo[3.2.1]octane core.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
- U.S. Patent No. WO2009029257A1. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
- MacLeod, A. M., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 811–814.
- ChemBK. (n.d.). 8-Acetyl-8-azabicyclo[3.2.1]octane. Retrieved from a relevant chemical supplier website.
- PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-.
- Kollár, L., et al. (2021).
- Gladding, J., et al. (2007). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. ACS Chemical Biology, 2(10), 689-698.
- Di Mola, A., et al. (2025). Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). Molecules, 30(4), 863.
- Scapecchi, S., et al. (2002). Palladium-Catalyzed N-Demethylation/N-Acylation of Some Morphine and Tropane Alkaloids. European Journal of Organic Chemistry, 2002(13), 2143-2148.
- Kardak, B., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
- Carretero, J. C., et al. (2010). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 8(19), 4246-4264.
- Pollini, G. P., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 106(6), 2434-2454.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Davies, H. M., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
- Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tetrahedron Letters, 56(15), 1980-1983.
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
- Singh, S., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Journal of Biomolecular Structure and Dynamics, 41(19), 9993-10006.
- Varshney, M., et al. (2014). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V-1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436.
- Lounasmaa, M., & Hanhinen, P. (1998). The Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-114). Academic Press.
- Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
- Hudlicky, T., et al. (2009). An Improved Process for the N-Demethylation of Opiate Alkaloids using an Iron(II) Catalyst in Acetate Buffer. Synlett, 2009(13), 2083-2086.
- WO2007063071A1. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Ghorai, M. K., et al. (2013). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 78(15), 7450-7462.
- Kardak, B., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. R Discovery.
- Berim, A., & Gang, D. R. (2024). Identification of Tropane Alkaloid Chemotypes and Genotypes in Hyoscyamus niger L. HortScience, 59(1), 101-111.
- Leete, E. (1990). Recent developments in the biosynthesis of tropane and related alkaloids. Planta Medica, 56(4), 339-352.
- Wiley-VCH GmbH. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Zsuga, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- George, J., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 22(5), 1933-1936.
- NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook.
- Hecq, J., et al. (2016).
- PubChem. (n.d.). N-Acetyl-L-tryptophan.
- El-Kashef, H. S., et al. (2019). Synthesis of Tropane Derivatives.
- PubChem. (n.d.). N-Acetyltryptophan.
- Lazny, R. (1998).
- Li, Y., et al. (2023). The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. Foods, 12(13), 2486.
- Divand, H., & Ayaseh, A. (2017). Effect of molecular weight and degree of acetylation on the physicochemical characteristics of chitosan nanoparticles. International Journal of Biological Macromolecules, 103, 1145-1153.
- Sigma-Aldrich. (n.d.). N-Acetyl- DL -b-phenylalanine = 97.0 HPLC 40638-98-0.
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. 8-Acetyl-8-azabicyclo[3.2.1]octan-3-one | C9H13NO2 | CID 12076772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 16. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 19. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
